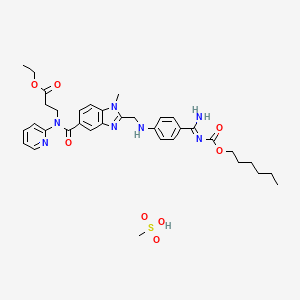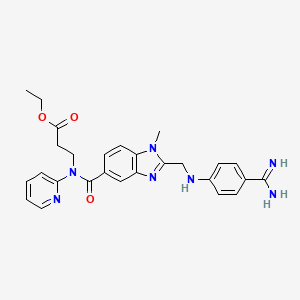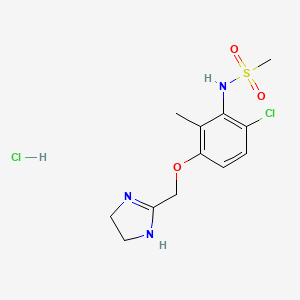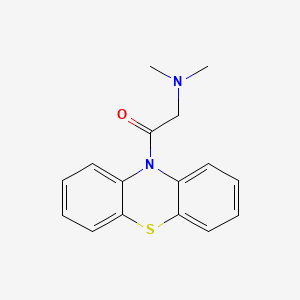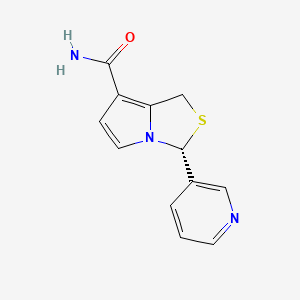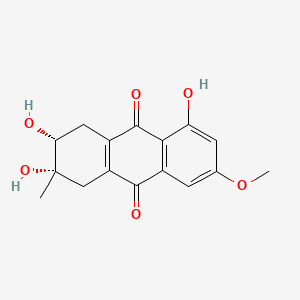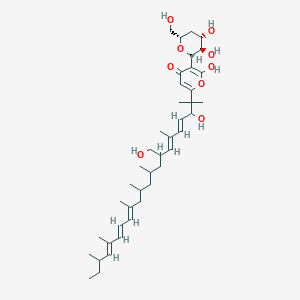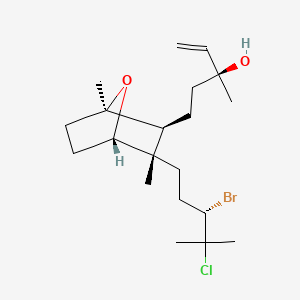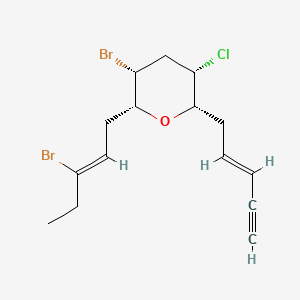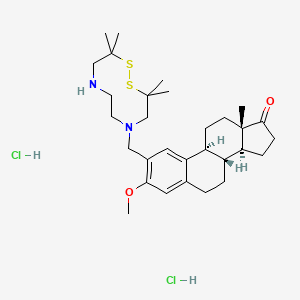
Dapt
Vue d'ensemble
Description
DAPT, or Dual Antiplatelet Therapy, is a combination of aspirin and a P2Y12 inhibitor . It is used to prevent blood clots, heart attacks, and strokes . It is also used in the study of the Notch signaling pathway . DAPT is a γ-secretase inhibitor and indirectly inhibits Notch, a γ-secretase substrate .
Synthesis Analysis
There are several studies that have attempted to determine the optimal duration of DAPT after percutaneous coronary intervention . The results suggest that the time frame of increased risk is about 6 months, and may even be as short as 30 days .Molecular Structure Analysis
The molecular formula of DAPT is C23H26F2N2O4 . It has a molecular weight of 432.46 g/mol .Physical And Chemical Properties Analysis
DAPT has a molecular formula of C23H26F2N2O4 and a molecular weight of 432.46 g/mol . It is soluble in DMSO at 76 mg/mL .Applications De Recherche Scientifique
Atherosclerotic Cardiovascular Diseases
DAPT combines two antiplatelet agents to decrease the risk of thrombotic complications associated with atherosclerotic cardiovascular diseases . Emerging data about the duration of DAPT is being published continuously .
Percutaneous Coronary Intervention
Short-term dual DAPT of 3–6 months, or even 1 month in high-bleeding risk patients, is equivalent in terms of efficacy and effectiveness compared to long-term DAPT for patients who experienced percutaneous coronary intervention in an acute coronary syndrome setting .
Stent Thrombosis
Prolonged DAPT beyond 12 months reduces stent thrombosis, major adverse cardiovascular events, and myocardial infarction rates but increases bleeding risk .
Stable Coronary Artery Disease
Extended DAPT does not significantly benefit stable coronary artery disease patients in reducing stroke, myocardial infarction, or cardiovascular death .
Stable Coronary Artery Disease with Diabetes
Ticagrelor and aspirin reduce cardiovascular events in stable coronary artery disease with diabetes but carry a higher bleeding risk .
Ischaemic Heart Disease
Antiplatelet therapy has a well-established role for secondary prevention in a range of cardiovascular disorders, including ischaemic heart disease .
Stroke
Antiplatelet therapy is also used in the prevention of stroke .
Peripheral Artery Disease
Peripheral artery disease is another condition where antiplatelet therapy is used for secondary prevention .
Each of these applications has its own unique considerations, benefits, and risks. Therefore, an individualized approach to weighing each patient’s thrombotic risk versus bleeding risk is imperative .
Mécanisme D'action
Target of Action
DAPT, also known as N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester, is a potent inhibitor of the Notch signaling pathway . The primary targets of DAPT are the γ-secretase complex, which is responsible for the cleavage and activation of Notch receptors . Inhibition of γ-secretase prevents the formation of the Notch intracellular domain (NICD), thereby inhibiting Notch signaling .
Mode of Action
DAPT interacts with its targets by binding to the γ-secretase complex, inhibiting its activity . This prevents the cleavage of Notch receptors and the subsequent release of NICD . As a result, NICD cannot translocate to the nucleus to activate the transcription of Notch target genes .
Biochemical Pathways
The inhibition of Notch signaling by DAPT affects several biochemical pathways. For instance, in the context of cancer, DAPT has been shown to inhibit cell proliferation, migration, and invasion by inhibiting the Notch1/Hes1 pathway . In a study on abdominal aortic aneurysm, DAPT was found to influence the expression of pro-inflammatory genes such as Il6 and Il12, as well as anti-inflammatory genes including c-Myc, Egr2, and Arg1 .
Result of Action
The molecular and cellular effects of DAPT’s action are diverse and context-dependent. For example, in cancer cells, DAPT can induce apoptosis . In the context of abdominal aortic aneurysm, DAPT has been shown to reduce inflammation and improve the structural integrity of the aorta .
Safety and Hazards
Orientations Futures
The optimal duration of DAPT for secondary prevention of coronary artery disease remains uncertain . Future studies are needed to identify patients who may derive benefit from shortened or extended DAPT courses for secondary prevention of coronary artery disease based on their individual ischemic and bleeding risk .
Propriétés
IUPAC Name |
tert-butyl (2S)-2-[[(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoyl]amino]-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N2O4/c1-14(26-19(28)12-15-10-17(24)13-18(25)11-15)21(29)27-20(16-8-6-5-7-9-16)22(30)31-23(2,3)4/h5-11,13-14,20H,12H2,1-4H3,(H,26,28)(H,27,29)/t14-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJXYEABWRJFSP-XOBRGWDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)CC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)CC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415519 | |
| Record name | N-[N-(3,5-Difluorophenacetyl-L-alanyl)]-S-phenylglycine t-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dapt | |
CAS RN |
208255-80-5 | |
| Record name | γ-Secretase inhibitor IX | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208255-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(N-(3,5-Difluorophenacetyl)alanyl)phenylglycine tert-butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208255805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[N-(3,5-Difluorophenacetyl-L-alanyl)]-S-phenylglycine t-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



